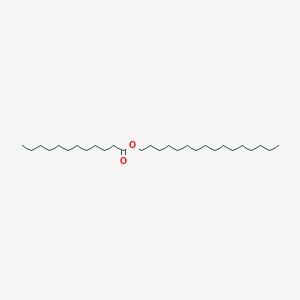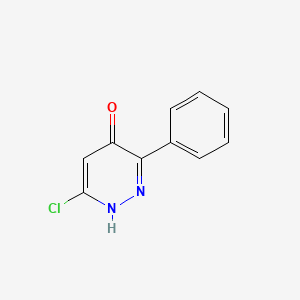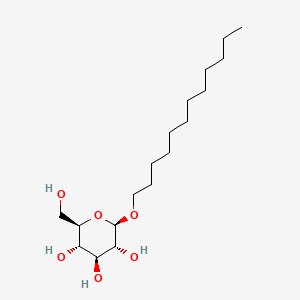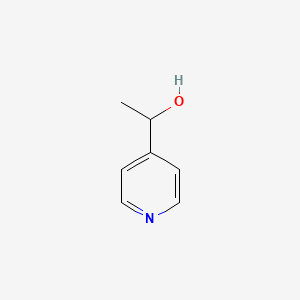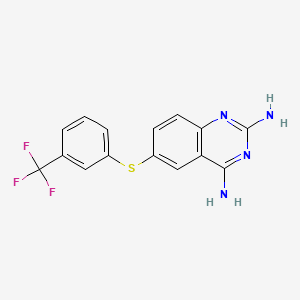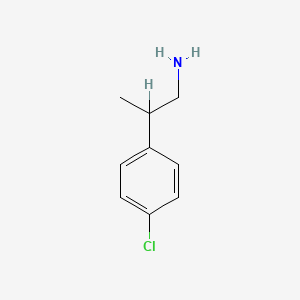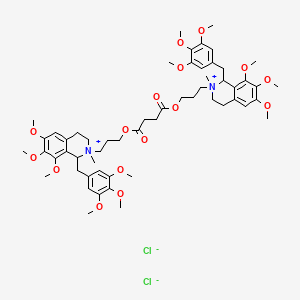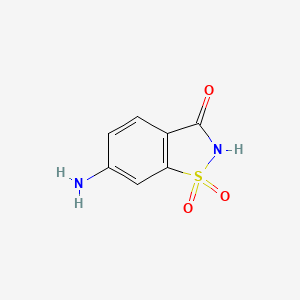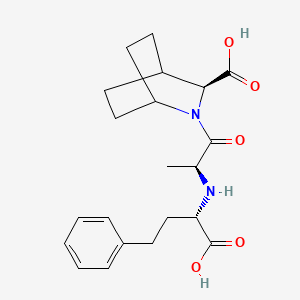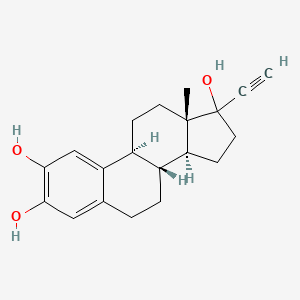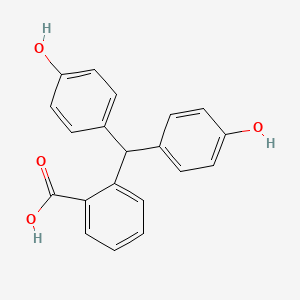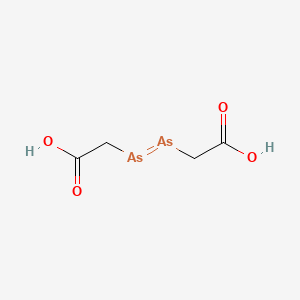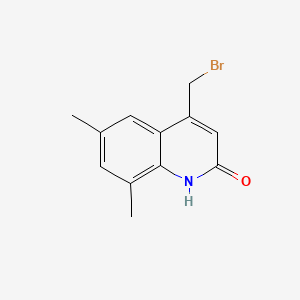
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
説明
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is a chemical compound with notable reactivity and potential for various chemical modifications and applications. Its synthesis, properties, and reactions highlight its significance in organic chemistry and potential utility in various fields.
Synthesis Analysis
The synthesis of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone and related quinolones has been explored through various methods. A notable approach involves a rapid two-step synthesis, starting with the condensation of o-nitroacetophenone with N,N-dimethylformamide dimethylacetal, followed by reductive cyclization under catalytic transfer hydrogenation conditions, completing in less than 3 hours (Tois et al., 2005). Additionally, a general synthesis methodology has been developed for 4-substituted quinolines, utilizing 4-haloquinoline intermediates for the introduction of various substituents late in the synthetic sequence (Outt et al., 1998).
Molecular Structure Analysis
The structure of related quinolone compounds has been confirmed through techniques such as X-ray crystallography, indicating the precise arrangement of substituents and the overall molecular geometry. This structural information is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions and Properties
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone participates in various chemical reactions, highlighting its versatility. For instance, the compound has been utilized in fluorescence derivatization for carboxylic acids in high-performance liquid chromatography, demonstrating its reactivity and potential for analytical applications (Yamaguchi et al., 1985).
科学的研究の応用
Antibacterial Properties and Drug Development
Quinolone antibacterials represent a crucial class of anti-infective agents with a broad spectrum of activity against various bacterial infections. Studies have highlighted the historical development and the therapeutic importance of quinolones, underscoring their role in treating infections caused by gram-negative and gram-positive bacteria (G. Bisacchi, 2015). Further research has focused on new quinolone antibiotics, indicating a continuous effort in academia and industry to develop drug candidates with improved pharmacokinetic profiles and safety margins, especially those active against antibiotic-resistant strains (Jason A. Wiles, B. J. Bradbury, M. Pucci, 2010).
Mechanism of Action
The mechanism of action of quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and cell division. This action results in the rapid death of bacterial cells, making quinolones effective against a wide range of bacterial pathogens. The evolution of quinolone antibacterials has included the introduction of compounds with enhanced activity and broader antibacterial spectra, with research focused on overcoming resistance mechanisms and improving drug safety profiles (Aura Rusu et al., 2021).
Research on Quinolone Hybrids
Recent studies have also explored the hybridization of quinolones with other bioactive scaffolds to discover novel compounds with potential anticancer activities. For instance, the conjugation of quinolines with chalcones has been investigated, revealing that such hybrids exhibit significant anticancer activities through various mechanisms, including the inhibition of tubulin polymerization and affecting DNA cleavage activity (M. Mohamed, G. E. Abuo-Rahma, 2020). This research direction underscores the versatility of quinolones and their potential beyond antibacterial applications.
Green Chemistry Approaches
Efforts have also been made to develop greener, more environmentally friendly methods for synthesizing quinolone compounds. These approaches aim to eliminate the use of hazardous chemicals and solvents, reflecting a growing trend towards sustainable drug development (L. Nainwal et al., 2019).
Safety And Hazards
特性
IUPAC Name |
4-(bromomethyl)-6,8-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-7-3-8(2)12-10(4-7)9(6-13)5-11(15)14-12/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTASJMBMIZXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)N2)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178695 | |
| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |
CAS RN |
23976-55-8 | |
| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023976558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



